6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Beschreibung

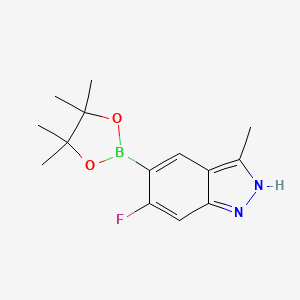

6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 864773-67-1, MFCD11044598) is a boronate ester-functionalized indazole derivative. Its structure features a fluorine atom at position 6, a methyl group at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5 (Figure 1). This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its boronate moiety, enabling the synthesis of complex heterocyclic systems in pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFN2O2/c1-8-9-6-10(11(16)7-12(9)18-17-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNIGJGWROAJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699628 | |

| Record name | 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864773-67-1 | |

| Record name | 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Boronic Acid Derivative Synthesis: Starting from 6-fluoro-3-methyl-1H-indazole, the compound can be synthesized by reacting it with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Cross-Coupling Reactions: This compound can also be prepared through cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it is coupled with aryl halides in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Types of Reactions:

Cross-Coupling Reactions: The primary use of this compound is in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group can be substituted with various nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.

Bases: Potassium acetate, sodium carbonate, and cesium carbonate are often used as bases in these reactions.

Solvents: Common solvents include toluene, tetrahydrofuran (THF), and water.

Major Products Formed:

Biaryl Compounds: The primary products are biaryl compounds formed through cross-coupling reactions.

Oxidized or Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced derivatives of the compound can be formed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that indazole derivatives possess significant anticancer properties. The presence of the fluorine atom and the boron moiety in this compound enhances its biological activity. Studies have shown that compounds with similar structures exhibit potent inhibition against various cancer cell lines. For instance, the incorporation of boron can facilitate interactions with biological targets, potentially leading to the development of novel anticancer agents .

1.2 Antimicrobial Properties

The indazole framework is known for its antimicrobial activity. Compounds like 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole may exhibit enhanced antimicrobial effects due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways. Preliminary studies suggest that derivatives of this compound could serve as effective antimicrobial agents against resistant strains .

Materials Science

2.1 Organic Electronics

The unique electronic properties of boron-containing compounds make them suitable for applications in organic electronics. The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its ability to facilitate charge transport and enhance light emission is particularly valuable in these technologies .

2.2 Polymer Chemistry

In polymer chemistry, this compound can act as a building block for synthesizing advanced polymeric materials with tailored properties. The incorporation of such compounds can improve thermal stability and mechanical strength in polymers used for various industrial applications .

Synthetic Intermediates

3.1 Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications through cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in complex organic molecules . This property makes it invaluable in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of indazole derivatives on breast cancer cell lines. The results indicated that derivatives with boron substituents exhibited significant cytotoxicity compared to non-boronated counterparts . This suggests that compounds like this compound could be promising candidates for further development.

Case Study 2: Organic Electronics

Research conducted on the use of boron-containing indazoles in OLEDs demonstrated enhanced performance metrics such as increased efficiency and stability under operational conditions. The study highlighted the potential for integrating these compounds into next-generation electronic devices .

Wirkmechanismus

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds through the Suzuki-Miyaura coupling reaction.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The target compound is compared to structurally related indazole and pyridine derivatives bearing boronate esters (Table 1).

Table 1. Structural and Molecular Comparisons

Key Observations:

- Substituent Effects : The fluorine and methyl groups in FM-2931 enhance steric and electronic properties compared to methoxy (e.g., 6-methoxy analog ) or benzyl-substituted (e.g., 1-benzyl analog ) derivatives.

- Boronates in Pyridines : Pyridine-based analogs (e.g., PN-8523) exhibit lower molecular weights and distinct reactivity due to reduced aromatic stabilization compared to indazoles .

Reactivity in Cross-Coupling Reactions

The boronate group enables participation in Suzuki-Miyaura couplings. Comparative reaction efficiencies are summarized below:

Table 2. Cross-Coupling Performance

*Theoretical yield based on analogous reactions .

Key Observations:

Physical and Spectral Properties

- Solubility : The methoxy-substituted indazole is more polar than FM-2931, likely enhancing aqueous solubility.

Biologische Aktivität

6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole (CAS No. 864773-67-1) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cellular pathways and its potential therapeutic applications.

- Molecular Formula : C14H18BFN2O2

- Molecular Weight : 276.12 g/mol

- IUPAC Name : this compound

Recent studies have indicated that this compound functions as an inhibitor of several kinases, particularly GSK-3β (Glycogen synthase kinase 3 beta), which plays a crucial role in various cellular processes including metabolism and cell survival. The compound exhibits competitive inhibition with an IC50 value of approximately 8 nM against GSK-3β .

Inhibitory Activity

The inhibitory activity of this compound has been compared to other known inhibitors in various studies:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 6-Fluoro-3-methyl-indazole | GSK-3β | 8 |

| Staurosporine | GSK-3β | ~10 |

| Compound II | ROCK-1 | <50 |

The compound also demonstrated inhibitory effects on IKK-β and ROCK-1 kinases .

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results showed that at concentrations up to 10 µM, the compound did not significantly reduce cell viability in these cell lines. This suggests a favorable safety profile for further development .

Anti-inflammatory Activity

The compound exhibited notable anti-inflammatory properties by significantly reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells. At a concentration of 1 µM, it effectively lowered NO levels while also reducing IL-6 levels compared to control treatments . This activity indicates potential applications in treating neuroinflammatory conditions.

Case Studies and Research Findings

A comprehensive examination of the biological activity of this compound reveals its multifaceted roles:

- Neuroprotection : The inhibition of GSK-3β is linked to neuroprotective effects in models of neurodegenerative diseases.

- Cancer Research : Its ability to inhibit key signaling pathways suggests potential applications in cancer therapy.

- Metabolic Disorders : Given its role in metabolic regulation through GSK-3β inhibition, it may have implications for diabetes management.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-fluoro-3-methyl-5-(dioxaborolan-2-yl)-1H-indazole?

Answer:

The synthesis of this indazole derivative involves two key steps: (1) construction of the indazole core and (2) introduction of the boronic ester group. For the indazole core, Friedel-Crafts acylation followed by hydrazine-mediated cyclization is effective, as demonstrated in analogous indazole syntheses . The boronic ester moiety can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with pinacolborane or pre-functionalized boronic esters. Optimize reaction conditions (e.g., solvent: DMF or THF; temperature: 80–110°C) to enhance yields .

Basic: How should researchers confirm the structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- NMR/IR Spectroscopy : Analyze ¹H/¹³C NMR for indazole proton environments (e.g., fluoro-substituent at δ ~7.2 ppm) and B-O stretching (~1350 cm⁻¹ in IR) .

- X-ray Crystallography : Refine single-crystal data using SHELXL (for small molecules) or OLEX2 (for visualization and refinement) to resolve bond angles and boronic ester geometry .

- Elemental Analysis : Validate purity (>95%) by comparing calculated vs. experimental C/H/N percentages .

Basic: What storage conditions are optimal for maintaining compound stability?

Answer:

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent boronic ester hydrolysis. Use amber vials to minimize photodegradation, as recommended for structurally similar boron-containing indazoles .

Advanced: How can this compound be utilized in cross-coupling reactions for drug discovery?

Answer:

The boronic ester group enables Suzuki-Miyaura coupling with aryl halides or triflates. Key considerations:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water (3:1) at 80°C.

- Substrate Scope : Test electron-deficient partners (e.g., 4-nitrophenyl bromide) for higher reactivity.

- Workup : Purify via silica gel chromatography, monitoring for deboronation byproducts using LC-MS .

Advanced: What computational strategies support SAR studies for this indazole derivative?

Answer:

Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Use DFT calculations (Gaussian 09) to analyze electronic effects of the fluoro and methyl substituents on reactivity. Validate with in vitro assays, as seen in analogous indazole-based inhibitors .

Advanced: How to resolve conflicting XRD data during structural refinement?

Answer:

Discrepancies in XRD data (e.g., thermal motion artifacts) can be addressed by:

- Data Collection : Ensure high-resolution (<1.0 Å) datasets at low temperature (100 K).

- Refinement : Use SHELXL with restraints for boron-oxygen bonds and hydrogen bonding networks. Cross-validate with Hirshfeld surface analysis in CrystalExplorer .

Advanced: What strategies optimize reaction yields in large-scale syntheses?

Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for improved turnover.

- Solvent Optimization : Replace DMF with toluene/ethanol mixtures to reduce side reactions.

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining >80% yield, as demonstrated for heterocyclic boronic esters .

Advanced: How to assess stability under physiological conditions for in vivo studies?

Answer:

Conduct accelerated stability testing :

- pH Stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24h; monitor degradation via HPLC .

- Plasma Stability : Use rat plasma and LC-MS to quantify intact compound over 6h.

- Thermal Analysis : TGA/DSC to identify decomposition thresholds (>150°C typical for boronic esters) .

Advanced: How to design SAR studies targeting kinase inhibition?

Answer:

- Substituent Variation : Synthesize analogs with modified fluoro/methyl positions.

- Enzymatic Assays : Test against kinase panels (e.g., EGFR, Aurora B) using ADP-Glo™ kits.

- Cellular Validation : Measure IC₅₀ in cancer cell lines (e.g., HCT-116), referencing indazole-based dual Aurora/FLT3 inhibitors .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.